molecular formula C34H31NO2 B12691655 2,2'-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- CAS No. 74620-35-2

2,2'-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)-

Cat. No.: B12691655
CAS No.: 74620-35-2
M. Wt: 485.6 g/mol
InChI Key: WMEULFXUARHGIP-UHFFFAOYSA-N
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Description

2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of the benzopyran moiety and the amine group further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- typically involves multi-step organic reactions. The initial step often includes the formation of the benzopyran core through cyclization reactions. Subsequent steps involve the introduction of the spiro linkage and the amine group. Common reagents used in these reactions include aldehydes, ketones, and amines, with catalysts such as acids or bases to facilitate the cyclization and spiro formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to maintain the integrity of the spiro structure and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under conditions like heating or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields oxidized derivatives, reduction results in reduced forms, and substitution leads to various substituted products.

Scientific Research Applications

2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The benzopyran moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Spirobi(2H-1-benzopyran)-3,3’-dimethyl-
  • 2,2’-Spirobi(2H-1-benzopyran)-7-amine

Uniqueness

Compared to similar compounds, 2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- stands out due to its unique combination of structural features, including the spiro linkage, benzopyran core, and amine group

Properties

CAS No.

74620-35-2

Molecular Formula

C34H31NO2

Molecular Weight

485.6 g/mol

IUPAC Name

N,N-dibenzyl-3'-propan-2-yl-2,2'-spirobi[chromene]-7'-amine

InChI

InChI=1S/C34H31NO2/c1-25(2)31-21-29-17-18-30(22-33(29)37-34(31)20-19-28-15-9-10-16-32(28)36-34)35(23-26-11-5-3-6-12-26)24-27-13-7-4-8-14-27/h3-22,25H,23-24H2,1-2H3

InChI Key

WMEULFXUARHGIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC15C=CC6=CC=CC=C6O5

Origin of Product

United States

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